molecular formula C6H7ClFN3O2 B6276380 (3-fluoro-5-nitrophenyl)hydrazine hydrochloride CAS No. 2763750-48-5

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride

Cat. No.: B6276380
CAS No.: 2763750-48-5
M. Wt: 207.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6ClFN3O2 It is a derivative of hydrazine, featuring a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

3-fluoro-5-nitroaniline+hydrazine hydrate+HCl(3-fluoro-5-nitrophenyl)hydrazine hydrochloride\text{3-fluoro-5-nitroaniline} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 3-fluoro-5-nitroaniline+hydrazine hydrate+HCl→(3-fluoro-5-nitrophenyl)hydrazine hydrochloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Condensation: Aldehydes or ketones, typically under acidic or basic conditions.

Major Products

    Reduction: 3-amino-5-nitrophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones, which are useful intermediates in organic synthesis.

Scientific Research Applications

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable hydrazones with carbonyl-containing biomolecules.

    Medicine: Explored for its potential as a precursor to pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is primarily related to its ability to form hydrazones with carbonyl compounds. This reaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

2763750-48-5

Molecular Formula

C6H7ClFN3O2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.